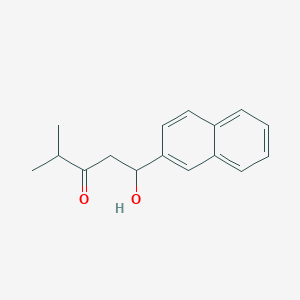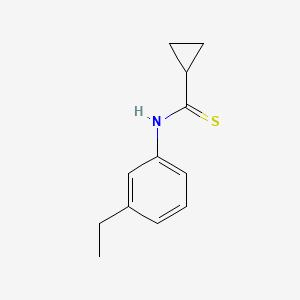
N-(3-Ethylphenyl)cyclopropanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethylphenyl)cyclopropanecarbothioamide: is an organic compound with the molecular formula C12H15NS It is a derivative of cyclopropanecarbothioamide, where the cyclopropane ring is substituted with a 3-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethylphenyl)cyclopropanecarbothioamide typically involves the reaction of 3-ethylphenylamine with cyclopropanecarbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: N-(3-Ethylphenyl)cyclopropanecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to avoid overreaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
N-(3-Ethylphenyl)cyclopropanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of N-(3-Ethylphenyl)cyclopropanecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its observed effects.
類似化合物との比較
N-(3-Ethylphenyl)cyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a thioamide.
N-(3-Methylphenyl)cyclopropanecarbothioamide: Similar structure but with a methyl group instead of an ethyl group on the aromatic ring.
N-(3-Ethylphenyl)cyclopropanecarboxylate: Similar structure but with a carboxylate group instead of a thioamide.
Uniqueness: N-(3-Ethylphenyl)cyclopropanecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxamide and carboxylate analogs. The ethyl group on the aromatic ring also influences its steric and electronic properties, differentiating it from the methyl-substituted analog.
特性
CAS番号 |
149601-47-8 |
|---|---|
分子式 |
C12H15NS |
分子量 |
205.32 g/mol |
IUPAC名 |
N-(3-ethylphenyl)cyclopropanecarbothioamide |
InChI |
InChI=1S/C12H15NS/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,13,14) |
InChIキー |
AZNKHKCXODCDOF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC(=S)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


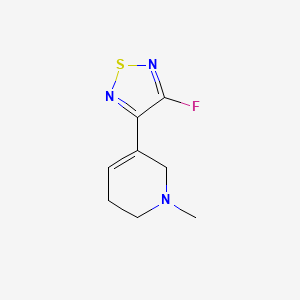
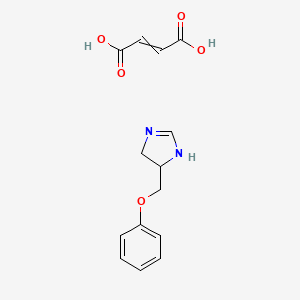
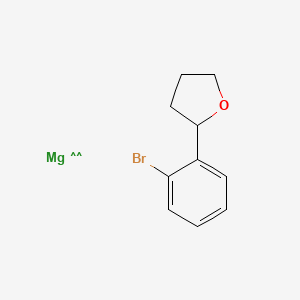

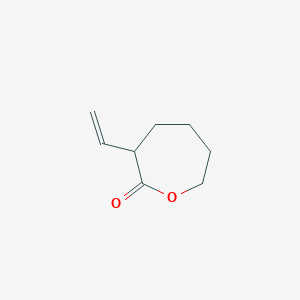
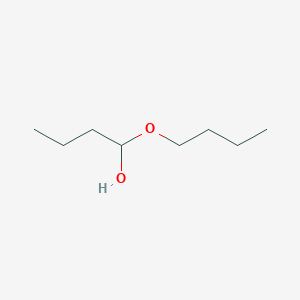
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
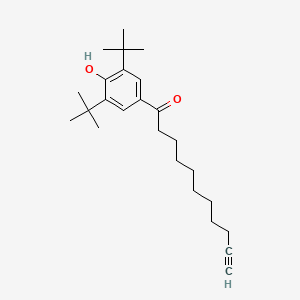
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)

![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)
